molecular formula C13H18ClNO B13255061 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine

Cat. No.: B13255061
M. Wt: 239.74 g/mol
InChI Key: SFVYIMQJERSTJD-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine is a chemical compound with the molecular formula C13H18ClNO It is known for its unique structure, which includes a piperidine ring substituted with a chloromethyl group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine typically involves the chloromethylation of 4-methoxypiperidine. One common method includes the reaction of 4-methoxypiperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine depends on its specific application and the target moleculeFor example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine is unique due to the presence of both the piperidine ring and the methoxy group on the phenyl ring

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-[4-(chloromethyl)phenyl]-4-methoxypiperidine

InChI

InChI=1S/C13H18ClNO/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10H2,1H3

InChI Key

SFVYIMQJERSTJD-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)CCl

Origin of Product

United States

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